molecular formula C16H10ClNO3 B11836386 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11836386
M. Wt: 299.71 g/mol
InChI Key: TZNLLVPRKFVCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chlorophenyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with aniline derivatives followed by cyclization can yield the desired quinoline structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. The use of continuous flow reactors can also enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Hydroxyphenylacetic acid
  • 1-Chloro-7-methylnaphthalene

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-11-7-3-1-5-9(11)14-13(16(20)21)15(19)10-6-2-4-8-12(10)18-14/h1-8H,(H,18,19)(H,20,21)

InChI Key

TZNLLVPRKFVCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.